2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a bromopyridine moiety, a triazole ring, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Triazole Ring Formation: The bromopyridine intermediate is then reacted with hydrazine and an appropriate aldehyde to form the 1,2,4-triazole ring.
Acetamide Formation: The triazole intermediate is further reacted with tetrahydrofuran-2-ylmethylamine and acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced acetamide derivatives.
Scientific Research Applications
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
- 5-Bromopyridine-3-carboxylic acid
- 2-Acetamido-5-amino-3-bromopyridine
Uniqueness
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of a bromopyridine moiety, a triazole ring, and a tetrahydrofuran group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H16BrN5O2 |
---|---|
Molecular Weight |
366.21 g/mol |
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16BrN5O2/c15-10-4-9(6-16-7-10)14-18-12(19-20-14)5-13(21)17-8-11-2-1-3-22-11/h4,6-7,11H,1-3,5,8H2,(H,17,21)(H,18,19,20) |
InChI Key |
CGAJUVLBOMXIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.